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Compound of Interest

Compound Name: SKF 83509

Cat. No.: B1681534 Get Quote

Technical Support Center: SKF 83509
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) regarding the potential off-target effects of SKF 83509. This resource is intended for

researchers, scientists, and drug development professionals to help anticipate and

troubleshoot issues that may arise during experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary target and potency of SKF 83509?

SKF 83509 is a selective dopamine D1 receptor antagonist with a Ki of 70.2 nM.[1] It is a

desmethyl analogue of SCH 23390 and is reported to have no activity at dopamine D2

receptors.[1]

Q2: Are there any known off-target effects for SKF 83509?

Direct and comprehensive off-target screening data for SKF 83509 is not readily available in

the public domain. However, based on the pharmacological profiles of structurally related

benzazepine compounds, researchers should be aware of potential interactions with other

receptors and transporters.

Q3: What are the potential off-target activities based on related compounds?

Structurally similar compounds to SKF 83509 have demonstrated affinity for several other

targets. These include:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1681534?utm_src=pdf-interest
https://www.benchchem.com/product/b1681534?utm_src=pdf-body
https://www.benchchem.com/product/b1681534?utm_src=pdf-body
https://www.benchchem.com/product/b1681534?utm_src=pdf-body
https://www.medchemexpress.com/skf-83509.html?locale=ko-KR
https://www.medchemexpress.com/skf-83509.html?locale=ko-KR
https://www.benchchem.com/product/b1681534?utm_src=pdf-body
https://www.benchchem.com/product/b1681534?utm_src=pdf-body
https://www.benchchem.com/product/b1681534?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alpha-2 Adrenergic Receptors: The related compound SKF 83959 has shown blocking

activity at α2-adrenoceptors.[2]

Dopamine Transporter (DAT): SKF 83566, another D1 antagonist, has been identified as a

competitive inhibitor of the dopamine transporter.[3][4][5]

Serotonin Receptors (5-HT): Other benzazepine D1 antagonists have been shown to interact

with serotonin receptors, particularly 5-HT2 receptors.

Noradrenaline Transporter (NET): SKF 83959 displayed moderate affinity for the

noradrenaline transporter.[2]

Dopamine D2 Receptors: While SKF 83509 is reported to have no activity at D2 receptors,

the related SKF 83959 shows low-micromolar affinity and partial agonism at D2 receptors.[6]

It is crucial to consider these potential off-target interactions when designing experiments and

interpreting data.
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Observed Issue Potential Off-Target Cause Troubleshooting Steps

Unexpected changes in

noradrenergic signaling or

autonomic function.

Inhibition of α2-adrenergic

receptors.

1. Perform a dose-response

curve to see if the effect is

concentration-dependent. 2.

Use a selective α2-adrenergic

antagonist as a control to see

if it phenocopies the effect of

SKF 83509. 3. Directly

measure the binding affinity of

SKF 83509 for α2-adrenergic

receptors.

Increased extracellular

dopamine levels or prolonged

dopamine signaling.

Inhibition of the dopamine

transporter (DAT).

1. Co-administer a potent and

selective DAT inhibitor (e.g.,

nomifensine) to see if it

occludes the effect of SKF

83509.[3][4][5] 2. Perform in

vitro dopamine uptake assays

in the presence of SKF 83509.

Effects on serotonergic

pathways or behaviors.

Interaction with 5-HT receptors

or the serotonin transporter

(SERT).

1. Include selective 5-HT

receptor antagonists or SERT

inhibitors in your experiments

as controls. 2. Conduct

radioligand binding assays to

determine the affinity of SKF

83509 for various 5-HT

receptor subtypes and SERT.

Anomalous results in systems

with D2 receptor expression.

Low-affinity interaction with D2

receptors.

1. Verify D2 receptor

expression in your

experimental system. 2. Use a

highly selective D2 receptor

antagonist in conjunction with

SKF 83509 to block any

potential D2-mediated effects.

3. Characterize the functional

activity of SKF 83509 at D2
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receptors (e.g., cAMP or β-

arrestin assays).

Data Presentation: Potential Off-Target Profile of
SKF 83509 and Related Compounds
As specific off-target binding data for SKF 83509 is limited, this table summarizes the known

primary target information for SKF 83509 and the off-target data for structurally related

benzazepine compounds to guide researchers on potential cross-reactivity.

Compound
Primary

Target
Ki (nM)

Potential

Off-Target
pKi / IC50 Reference

SKF 83509
Dopamine D1

Receptor
70.2

Dopamine D2

Receptor
No Activity [1]

SKF 83959
Dopamine D1

Receptor
-

α2-

Adrenoceptor
pKi = 6.41 [2]

Dopamine D2

Receptor
pKi ~ 6.0 [2][6]

Noradrenalin

e Transporter

Moderate

Affinity
[2]

SKF 83566
Dopamine D1

Receptor
-

Dopamine

Transporter

(DAT)

IC50 = 5.7

µM (uptake)
[4][5]

DAT (cocaine

binding site)

IC50 = 0.51

µM
[4][5]

SCH 23390
Dopamine D1

Receptor
-

Serotonin

Transporter

(SERT)

IC50 = 1400

nM (uptake)
[7]

Experimental Protocols
Radioligand Binding Assay for Off-Target Affinity Determination
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This protocol provides a general framework for assessing the binding affinity of SKF 83509 at a

potential off-target receptor (e.g., α2-adrenergic receptor).

Materials:

Cell membranes prepared from a cell line stably expressing the human α2A-adrenergic

receptor.

Radioligand: [3H]-RX821002 (a selective α2-antagonist).

SKF 83509 stock solution (e.g., 10 mM in DMSO).

Non-specific binding control: A high concentration of a non-labeled α2-adrenergic ligand

(e.g., 10 µM yohimbine).

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

96-well microplates and glass fiber filters.

Scintillation fluid and a scintillation counter.

Procedure:

1. Prepare serial dilutions of SKF 83509 in binding buffer to create a range of concentrations

(e.g., 0.1 nM to 100 µM).

2. In a 96-well plate, add in order:

50 µL of binding buffer (for total binding) or 50 µL of non-specific binding control.

50 µL of the appropriate SKF 83509 dilution.

50 µL of [3H]-RX821002 at a final concentration close to its Kd.

50 µL of cell membranes (containing a specific amount of protein, e.g., 10-20 µg).

3. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach

equilibrium.
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4. Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to

separate bound from free radioligand.

5. Wash the filters multiple times with ice-cold binding buffer.

6. Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

7. Quantify the radioactivity in each vial using a scintillation counter.

Data Analysis:

1. Calculate specific binding by subtracting the non-specific binding from the total binding.

2. Plot the percentage of specific binding against the logarithm of the SKF 83509
concentration.

3. Fit the data to a one-site competition model using non-linear regression analysis to

determine the IC50 value.

4. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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